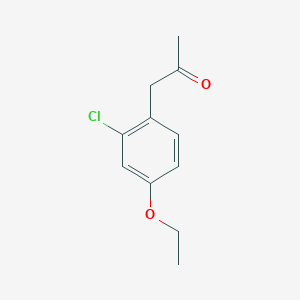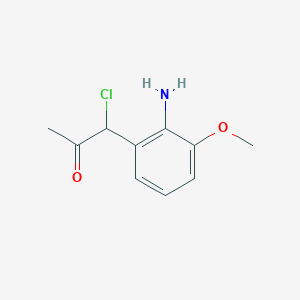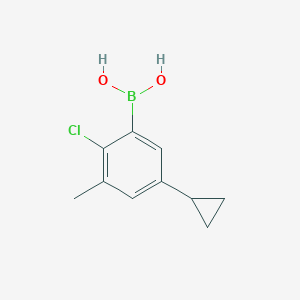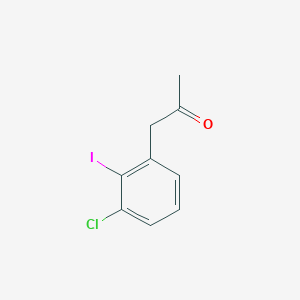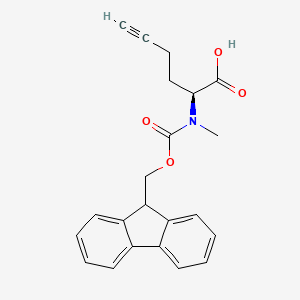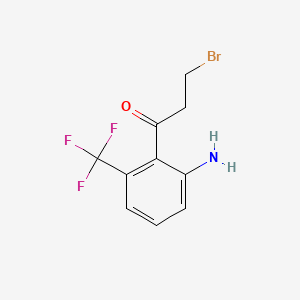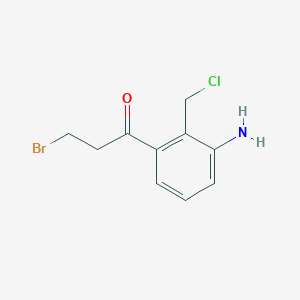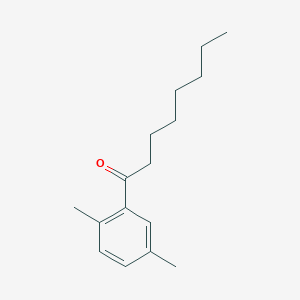
Tert-butyl 2-amino-3-(piperidin-4-YL)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Boc-aminoethyl)piperidine is a heterocyclic compound with the molecular formula C12H24N2O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the aminoethyl side chain. This protecting group is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Boc-aminoethyl)piperidine typically involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the final product by the addition of the aminoethyl group. The reaction conditions generally include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to 0°C
Reaction Time: 1-2 hours
Industrial Production Methods
Industrial production of 4-(2-Boc-aminoethyl)piperidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography.
化学反应分析
Types of Reactions
4-(2-Boc-aminoethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: N-oxides of 4-(2-Boc-aminoethyl)piperidine
Reduction: 4-(2-aminoethyl)piperidine
Substitution: Various substituted piperidine derivatives
科学研究应用
4-(2-Boc-aminoethyl)piperidine is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based therapeutics.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of 4-(2-Boc-aminoethyl)piperidine involves its interaction with various molecular targets, depending on the specific application. In drug development, the compound may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further biochemical reactions.
相似化合物的比较
4-(2-Boc-aminoethyl)piperidine can be compared with other piperidine derivatives, such as:
- 1-Boc-3,5-dimethyl-piperazine
- 1-Boc-4-iodo-piperidine
- 2-(4-Boc-1-piperazinyl)benzamidoxime
These compounds share the Boc protecting group but differ in their substitution patterns and functional groups. The uniqueness of 4-(2-Boc-aminoethyl)piperidine lies in its specific aminoethyl side chain, which imparts distinct reactivity and applications.
属性
分子式 |
C12H24N2O2 |
|---|---|
分子量 |
228.33 g/mol |
IUPAC 名称 |
tert-butyl 2-amino-3-piperidin-4-ylpropanoate |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)10(13)8-9-4-6-14-7-5-9/h9-10,14H,4-8,13H2,1-3H3 |
InChI 键 |
BGPALDULXGNAOL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)C(CC1CCNCC1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Bromo-3-methylbenzo[e][1,2,4]triazine](/img/structure/B14071751.png)
![2,2-Dimethyl-5-[[4-(trifluoromethyl)anilino]methylidene]-1,3-dioxane-4,6-dione](/img/structure/B14071752.png)
